molecular formula C11H12N2O2 B1371045 [(3-Cyano-benzyl)-methyl-amino]-acetic acid CAS No. 1153239-29-2

[(3-Cyano-benzyl)-methyl-amino]-acetic acid

Cat. No.: B1371045
CAS No.: 1153239-29-2
M. Wt: 204.22 g/mol
InChI Key: RRMXBNOSLYSEKW-UHFFFAOYSA-N
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Description

[(3-Cyano-benzyl)-methyl-amino]-acetic acid is an organic compound that features a cyano group attached to a benzyl ring, which is further connected to a methyl-amino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Cyano-benzyl)-methyl-amino]-acetic acid typically involves the following steps:

    Formation of the Cyano Group:

    Benzylation: The benzyl group can be introduced via Friedel-Crafts alkylation using benzyl chloride and a suitable catalyst.

    Amination: The methyl-amino group can be introduced through reductive amination of the benzyl group.

    Acetic Acid Formation:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyanation and amination reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[(3-Cyano-benzyl)-methyl-amino]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are employed under suitable conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

[(3-Cyano-benzyl)-methyl-amino]-acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-Cyano-benzyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can engage in hydrogen bonding or electrostatic interactions, while the benzyl and amino groups can modulate the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [(3-Cyano-phenyl)-methyl-amino]-acetic acid
  • [(3-Cyano-benzyl)-ethyl-amino]-acetic acid
  • [(3-Cyano-benzyl)-methyl-amino]-propionic acid

Uniqueness

[(3-Cyano-benzyl)-methyl-amino]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group enhances its potential for hydrogen bonding and electrostatic interactions, while the benzyl and amino groups provide additional sites for chemical modification and interaction with molecular targets.

Properties

IUPAC Name

2-[(3-cyanophenyl)methyl-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13(8-11(14)15)7-10-4-2-3-9(5-10)6-12/h2-5H,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMXBNOSLYSEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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